molecular formula C18H18N2O2S2 B2703643 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide CAS No. 825596-97-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide

Cat. No. B2703643
CAS RN: 825596-97-2
M. Wt: 358.47
InChI Key: BZYPPBNTHBPUEB-UHFFFAOYSA-N
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Description

“N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide” is a chemical compound with the molecular formula C18H18N2O2S2. Its average mass is 358.478 Da and its monoisotopic mass is 358.080963 Da .

Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the chemical family of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide, demonstrates significant cardiac electrophysiological activity. These compounds show potential as selective class III agents, indicating a promising avenue for the development of treatments for arrhythmias. The study highlights the importance of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in the N-substituted benzamide series, suggesting potential cardiac applications (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effect against steel in acidic environments. The study on two benzothiazole derivatives demonstrated their effectiveness as corrosion inhibitors, providing a foundation for the development of more efficient and stable materials for protecting against steel corrosion. These findings underscore the application of benzothiazole derivatives in materials science, specifically in corrosion protection (Hu et al., 2016).

Cytotoxic and Antimicrobial Activities

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, were synthesized and evaluated for their cytotoxic and antimicrobial activities. These compounds showed significant cytotoxicity against various cancer cell lines and moderate inhibitory effects on the growth of bacteria and fungi, indicating their potential use in cancer therapy and as antimicrobial agents (Nam et al., 2010).

Liquid Crystal Synthesis

Research into benzothiazole core compounds has led to the synthesis of new calamitic liquid crystals, which exhibit enantiotropic nematic phases and, for some derivatives, smectic C phases. These materials are significant for the development of liquid crystal displays (LCDs) and other optical applications, showcasing the versatility of benzothiazole derivatives in materials science (Ha et al., 2010).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-3-22-12-9-10-14-16(11-12)24-18(19-14)20-17(21)13-7-5-6-8-15(13)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYPPBNTHBPUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide

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